alpha-Glycyrrhizin
Overview
Description
Alpha-Glycyrrhizin is a triterpenoid saponin derived from the root and rhizome extracts of the licorice plant, Glycyrrhiza glabra. It is known for its sweet taste and is widely used in traditional medicine, food, and cosmetics. This compound exhibits a range of pharmacological activities, including antiviral, anticancer, antioxidant, anti-inflammatory, and antibacterial properties .
Preparation Methods
Alpha-Glycyrrhizin can be prepared from its epimer, 18β-Glycyrrhizin, through a series of chemical reactions. The process involves epimerization of 18β-Glycyrrhizin under aqueous alkali conditions, followed by trimethyl esterification of the resulting mixture, and finally, alkaline hydrolysis of the purified 18α-Glycyrrhizin trimethyl ester . Industrial production methods often involve extraction from licorice root, followed by purification using various chromatographic techniques .
Chemical Reactions Analysis
Alpha-Glycyrrhizin undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form glycyrrhetinic acid derivatives.
Reduction: Reduction reactions can modify its functional groups, enhancing its pharmacological properties.
Common reagents and conditions used in these reactions include aqueous alkali solutions for epimerization, trimethyl esterification reagents, and alkaline hydrolysis conditions . Major products formed from these reactions include various glycyrrhetinic acid derivatives and glycyrrhizic acid esters .
Scientific Research Applications
Alpha-Glycyrrhizin has a wide range of scientific research applications:
Chemistry: It is used as a starting material for synthesizing various derivatives with enhanced pharmacological properties.
Biology: Studies have shown its potential in modulating immune responses and inhibiting viral replication.
Medicine: It is used in the treatment of chronic hepatitis, liver diseases, and as an anti-inflammatory agent.
Industry: This compound is used as a natural sweetener and emulsifier in food and cosmetic products
Mechanism of Action
The mechanism of action of alpha-Glycyrrhizin involves multiple molecular targets and pathways. It inhibits oxidative stress and inflammatory responses by attenuating the activity of the high-mobility group box 1 (HMGB1) and nuclear factor kappa B (NF-κB) signaling pathways. This results in decreased levels of malondialdehyde (MDA) and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in cells .
Comparison with Similar Compounds
Alpha-Glycyrrhizin is often compared with its epimer, 18β-Glycyrrhizin, and its aglycone, glycyrrhetinic acid. While all these compounds exhibit similar pharmacological activities, this compound is unique due to its specific epimerization process and its distinct molecular structure. Other similar compounds include various glycyrrhizic acid derivatives and glycyrrhetinic acid analogs .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54)/t19-,21+,22+,23+,24+,25+,26+,27-,28+,29+,30-,31-,34+,35+,38-,39+,40+,41-,42-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLVUJXQOOQHMX-IOHDZAKGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C[C@@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H62O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314947 | |
Record name | 18α-Glycyrrhizic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401314947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
822.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83896-44-0 | |
Record name | 18α-Glycyrrhizic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83896-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Glycyrrhizin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083896440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18α-Glycyrrhizic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401314947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOGLYCYRRHIZINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80ARS2076G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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